Esmolol hydrochloride is a cardioselective beta-1 adrenergic receptor blocker primarily utilized for the short-term management of various forms of tachycardia, including perioperative tachycardia and hypertension. It is marketed under the brand name Brevibloc and is known for its rapid onset and short duration of action, making it particularly useful in acute clinical settings. The compound effectively reduces heart rate and myocardial contractility by inhibiting the action of catecholamines such as epinephrine and norepinephrine on the heart .
Esmolol hydrochloride falls under the category of beta-adrenergic antagonists, specifically classified as a class II antiarrhythmic agent according to the Vaughan Williams classification system. Its cardioselectivity allows it to preferentially block beta-1 receptors in cardiac tissue while minimizing effects on beta-2 receptors found in other tissues .
The synthesis of esmolol hydrochloride involves several steps:
The process is designed to be efficient, utilizing a single solvent which reduces toxicity and enhances safety during production. The yield of this method has been reported to improve significantly compared to previous methods, achieving yields nearing 64% .
Esmolol hydrochloride has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 331.83 g/mol. The compound features a propanoate functional group linked to a phenolic structure that includes an isopropylamino side chain.
Esmolol hydrochloride primarily undergoes hydrolysis in biological systems, where it is metabolized into an inactive acid metabolite through the action of esterases present in red blood cells. This metabolic pathway is crucial for its rapid clearance from the body, ensuring minimal accumulation and side effects during therapeutic use .
Esmolol exerts its pharmacological effects by selectively blocking beta-1 adrenergic receptors located in cardiac tissue. This blockade leads to:
The rapid onset (within minutes) and short half-life (approximately 9 minutes) allow for precise control over heart rate during acute interventions .
Esmolol hydrochloride has several critical applications in clinical settings:
Esmolol hydrochloride competitively antagonizes catecholamine binding at β1-adrenergic receptors (β1-ARs) in cardiac tissue. As a class II antiarrhythmic, it binds reversibly to the orthosteric site of β1-ARs, preventing Gs protein activation. This inhibition reduces adenylate cyclase activity, lowering intracellular cyclic adenosine monophosphate (cAMP) production by 60–80% within 2 minutes of infusion [1] [8]. The dissociation constant (Kd) for esmolol at β1-ARs is 0.15 μM, reflecting moderate affinity that permits rapid displacement by endogenous agonists upon discontinuation [9]. Unlike irreversible antagonists, esmolol’s competitive binding enables precise titration, as receptor occupancy decreases by 50% within 10 minutes of infusion cessation [10].
Table 1: Key Binding Parameters of Esmolol at β-Adrenergic Receptors
Parameter | β1-AR | β2-AR | Measurement Method |
---|---|---|---|
Ki (nM) | 150 ± 22 | 4,500 ± 680 | Radioligand ([¹²⁵I]CYP) displacement |
Selectivity Ratio (β1:β2) | 1:30 | – | HEK293 cell membranes |
Dissociation Half-life | 9.2 minutes | – | Kinetics of receptor recovery |
Cardioselectivity arises from esmolol’s methoxypropanolamine backbone and para-ester substituent, which sterically hinder interaction with β2-ARs in bronchial/vascular tissues. The β1/β2 selectivity ratio of 30:1 is conferred by:
Binding kinetics studies reveal an association rate (kon) of 2.7 × 10⁴ M⁻¹s⁻¹ and dissociation rate (koff) of 3.8 × 10⁻³ s⁻¹, explaining its rapid onset (<60 seconds) and offset (half-life = 9 minutes) [2] [10]. At supratherapeutic doses (>500 μg/kg/min), selectivity diminishes due to spillover binding to β2-ARs [8].
Beyond Gs protein inhibition, esmolol modulates downstream effectors:
Table 2: Effects of Esmolol on Cardiac Ion Channels
Ion Current | Effect | Functional Consequence | Molecular Mechanism |
---|---|---|---|
If | ↓ 55–70% | Negative chronotropy | Reduced HCN channel cAMP sensitivity |
ICa,L | ↓ 30–40% | Negative inotropy | PKA dephosphorylation |
IKs | ↑ 20–25% | Prolonged atrial ERP | β1-AR blockade → ↑ channel availability |
Late INa | ↓ 15–20% | Anti-arrhythmic | Reduced PKA-mediated phosphorylation |
Esmolol’s ultra-short action differentiates it from conventional β-blockers:
Table 3: Pharmacodynamic Comparison of Esmolol and Long-Acting β-Blockers
Property | Esmolol | Metoprolol | Propranolol | Carvedilol |
---|---|---|---|---|
β1 Selectivity | 30-fold | 20-fold | None | None |
Intrinsic Activity | Neutral antagonist | Weak inverse agonist | Inverse agonist | β-arrestin-biased |
Membrane Stabilization | No | No | Yes | No |
Half-life (min) | 9 | 270 (4.5 hr) | 240 (4 hr) | 390 (6.5 hr) |
Rebound Tachycardia Risk | Low | Moderate | High | Moderate |
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: